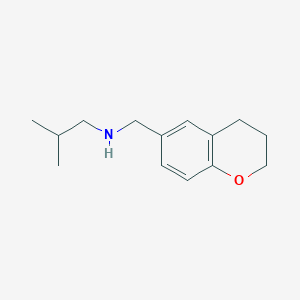
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a chromenyl group attached to an amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine typically involves the reaction of 3,4-dihydro-2H-chromen-6-ylmethyl chloride with 2-methylpropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The chromenyl group can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Imines or nitriles.
Reduction: Dihydro derivatives.
Substitution: Amides or other substituted amine derivatives.
科学研究应用
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chromenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride
- (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
- (2-Methyl-1-benzofuran-7-yl)amine hydrochloride
Uniqueness
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine is unique due to its specific combination of a chromenyl group and an amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-11(2)9-15-10-12-5-6-14-13(8-12)4-3-7-16-14/h5-6,8,11,15H,3-4,7,9-10H2,1-2H3 |
InChI 键 |
KGLDYYNAKVZFSK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCC1=CC2=C(C=C1)OCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


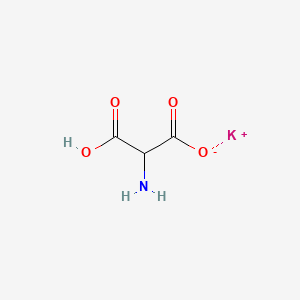


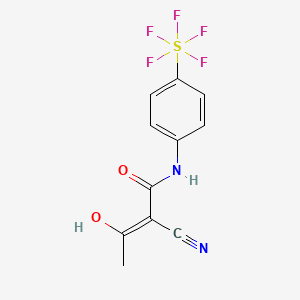
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
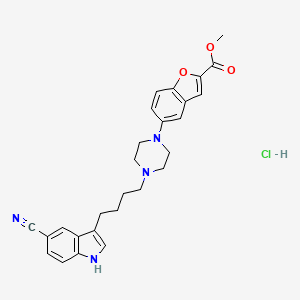
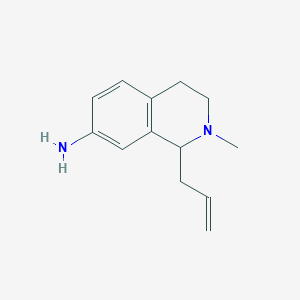

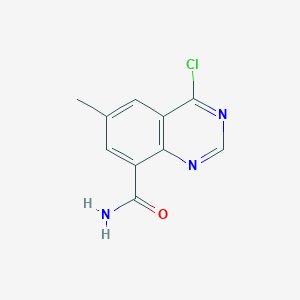
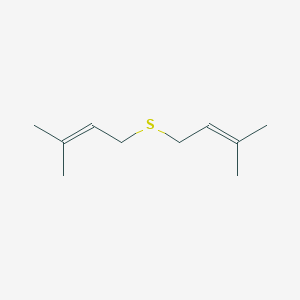
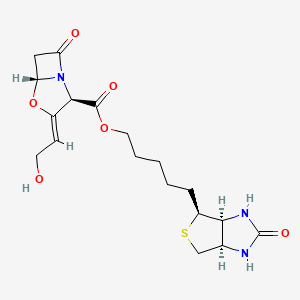
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
